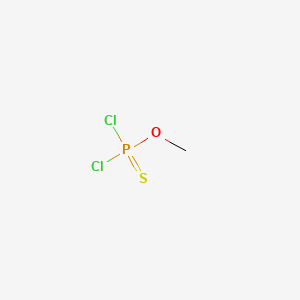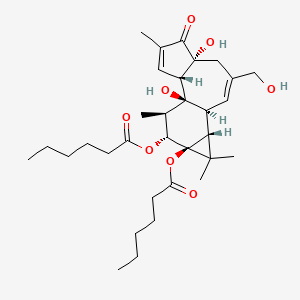
2-(9-Fluorenylideneaminooxy)propionic acid
Descripción general
Descripción
2-(9-Fluorenylideneaminooxy)propionic acid, commonly known as FAPO, is a chemical compound that has been extensively studied for its biochemical and physiological effects. FAPO is a potent nitroxide spin label that has been used in various scientific research applications.
Mecanismo De Acción
FAPO is a nitroxide spin label that works by reacting with free radicals and other reactive oxygen species in biological systems. When FAPO reacts with free radicals, it becomes a stable paramagnetic species that can be detected by EPR spectroscopy. FAPO has a long half-life in biological systems, which makes it an ideal tool for studying free radicals and other reactive oxygen species.
Biochemical and physiological effects:
FAPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various animal models. FAPO has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. Additionally, FAPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FAPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FAPO has a long half-life in biological systems, which makes it an ideal tool for studying free radicals and other reactive oxygen species. However, there are also some limitations to using FAPO in lab experiments. FAPO can be toxic at high concentrations, and it can also interfere with some biochemical assays.
Direcciones Futuras
There are several future directions for research on FAPO. One area of research is to develop new synthetic methods for FAPO that are more efficient and have higher yields. Another area of research is to study the pharmacokinetics and pharmacodynamics of FAPO in animal models and humans. Additionally, FAPO could be used as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, FAPO is a versatile tool for studying free radicals and other reactive oxygen species in biological systems. It has been extensively studied for its biochemical and physiological effects and has shown promise as a therapeutic agent for various diseases. Future research on FAPO could lead to new insights into the mechanisms of oxidative stress and inflammation and could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
FAPO has been used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy, magnetic resonance imaging (MRI), and as a spin label in biochemical and physiological studies. FAPO is a versatile tool for studying free radicals and other reactive oxygen species in biological systems. It has been used to study the structure and function of proteins, lipids, and DNA.
Propiedades
IUPAC Name |
2-(fluoren-9-ylideneamino)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)20-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFXOGDVXIFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324719 | |
| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7498-86-4 | |
| Record name | 2-[(9H-Fluoren-9-ylidenamino)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407594 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)




